molecular formula C16H13FN2O B4478755 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol

Cat. No.: B4478755
M. Wt: 268.28 g/mol
InChI Key: GRZCHIOJZMCORU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol is a pyrazole derivative featuring a hydroxyl group at the 5-position, a 4-fluorophenyl substituent at the 1-position, and a 4-methylphenyl group at the 3-position. Its molecular formula is C₁₆H₁₃FN₂O (average mass: 268.29 g/mol). This compound’s structural motifs are common in medicinal chemistry, particularly in enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11-2-4-12(5-3-11)15-10-16(20)19(18-15)14-8-6-13(17)7-9-14/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZCHIOJZMCORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol typically involves the reaction of 4-fluorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazol-5-ol derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol is C16H14FN3C_{16}H_{14}FN_3, with a molecular weight of approximately 267.3 g/mol. The compound's structure features a pyrazole ring substituted with fluorophenyl and methylphenyl groups, which contribute to its unique chemical reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. For example, a study demonstrated that derivatives of this compound showed significant cytotoxic effects against breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds have also been explored. This compound has been shown to inhibit pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Analgesic Properties

In animal models, this compound exhibited analgesic effects comparable to standard pain relief medications. Its mechanism is thought to involve the modulation of pain pathways in the central nervous system, which could provide insights into the development of new analgesics with fewer side effects than current options .

Material Science Applications

Beyond biological applications, this compound is also being investigated for its properties in material science. Its unique structure allows for potential applications in the development of organic semiconductors and photovoltaic materials. Studies have shown that compounds with similar structures can exhibit desirable electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anticancer Research

A notable investigation involved synthesizing various derivatives of this compound to evaluate their anticancer efficacy. The study reported that certain modifications to the pyrazole ring significantly enhanced cytotoxicity against specific cancer cell lines while maintaining low toxicity to normal cells, highlighting the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory applications, researchers administered the compound in an animal model of induced arthritis. The results indicated a significant reduction in joint swelling and inflammation markers compared to control groups, suggesting that this compound could be developed into a therapeutic agent for managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Pyrazole derivatives are often modified at the 1-, 3-, and 5-positions to optimize properties. Below is a comparison of key analogs:

Compound Name Substituents (Position) Molecular Formula Key Features Source
Target Compound 1: 4-fluorophenyl; 3: 4-methylphenyl; 5: -OH C₁₆H₁₃FN₂O Hydroxyl group enhances H-bonding -
1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol 1: 4-fluorophenyl; 3: isopropyl C₁₂H₁₃FN₂O Isopropyl increases steric bulk
Compound 21 (Interleukin-1β inhibitor) 1: 4-fluorophenyl; 3: CF₃ C₁₀H₆F₄N₂O Trifluoromethyl enhances electronegativity
4-(4-Chlorophenyl)-thiazole derivative Thiazole core with triazolyl Complex Chlorine improves antimicrobial activity
2j (Chalcone derivative) Chalcone with Br/F substituents C₁₅H₁₀BrFIO₂ Halogens modulate IC₅₀ values

Key Observations :

  • Substituent Effects : Replacing the 4-methylphenyl group with isopropyl () increases steric hindrance, which may reduce binding affinity but improve metabolic stability. Conversely, trifluoromethyl () enhances electronegativity, favoring interactions with hydrophobic enzyme pockets.
  • Halogen Impact : Chlorine or bromine at the 4-position (e.g., in ’s thiazole derivatives) correlates with antimicrobial activity, suggesting the target compound’s fluorine could offer similar benefits with reduced toxicity .
Enzyme Inhibition:
  • Interleukin-1β Inhibitors : Compound 21 (), featuring a trifluoromethyl group, shows that electron-withdrawing substituents at the 3-position enhance inhibitory potency. The target compound’s 4-methylphenyl group may offer a balance between steric bulk and lipophilicity .
  • Chalcone Derivatives: In , electronegative substituents (e.g., Br, F) at the para position of aromatic rings lower IC₅₀ values.
Antimicrobial Activity:
  • Thiazole derivatives in demonstrate that halogenated aryl groups (Cl, Br) improve antimicrobial activity. The target compound’s fluorine substituent may provide comparable effects with better pharmacokinetics .

Crystallographic and Packing Behavior

  • Isostructurality: and highlight that chloro- and bromo-substituted thiazoles adopt identical crystal structures, with minor packing adjustments for halogen size. The target compound’s 4-methylphenyl group may similarly influence packing without altering the core conformation .
  • Hydrogen Bonding: The hydroxyl group in the target compound likely participates in intermolecular H-bonds, a feature absent in non-hydroxylated analogs like those in . This could enhance crystalline stability and solubility .

Biological Activity

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is notable for its structural features, which include a fluorophenyl and a methylphenyl group, contributing to its pharmacological profile.

  • Molecular Formula : C16H14FN3
  • Molecular Weight : 253.27 g/mol
  • CAS Number : 618098-12-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent effects against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

CompoundPathogenMIC (µg/mL)Activity Type
This compoundStaphylococcus aureus0.22Bactericidal
This compoundEscherichia coli0.25Bactericidal

These findings suggest that this pyrazole derivative could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies on various cancer cell lines demonstrated that it inhibits cell proliferation effectively. The following table summarizes the findings:

Cell LineIC50 (µM)Growth Inhibition (%)
HepG2 (liver cancer)15.354.25
HeLa (cervical cancer)20.538.44

The compound displayed selective toxicity towards cancer cells while showing minimal effects on normal fibroblasts . This selectivity is crucial for developing safe therapeutic agents.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound has also been investigated for anti-inflammatory properties. A study indicated that it could modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several case studies have highlighted the potential of pyrazole derivatives in drug development:

  • Study on HepG2 Cells : A detailed investigation into the effects of pyrazole derivatives on HepG2 cells revealed that compounds similar to this compound significantly reduced cell viability, indicating their potential as anticancer agents .
  • Antimicrobial Resistance : A recent study focused on the resistance patterns of pathogens and found that compounds like this compound could overcome resistance mechanisms in certain bacterial strains, suggesting their utility in treating resistant infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol
Reactant of Route 2
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1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol

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